![molecular formula C17H14ClNO2 B11713462 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11713462.png)
2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group with a tetrahydronaphthalenone moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 5-chloro-2-hydroxyaniline with 1,2,3,4-tetrahydronaphthalen-1-one under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the imine group to an amine.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Aminophenyl)imino]methyl}-5-(benzyl-oxy)phenol
- (E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4
Uniqueness
Compared to similar compounds, 2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one stands out due to its unique combination of a chlorinated phenyl group and a tetrahydronaphthalenone moiety
Properties
Molecular Formula |
C17H14ClNO2 |
|---|---|
Molecular Weight |
299.7 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxyanilino)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H14ClNO2/c18-13-7-8-16(20)15(9-13)19-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-4,7-10,19-20H,5-6H2 |
InChI Key |
RTZCEOWJYYUELC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CNC2=C(C=CC(=C2)Cl)O)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


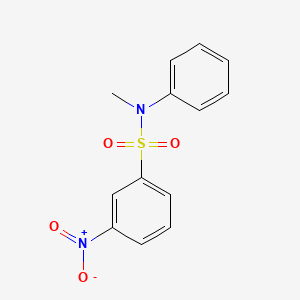
![2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11713391.png)
![5,5,8,9-Tetramethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11713401.png)
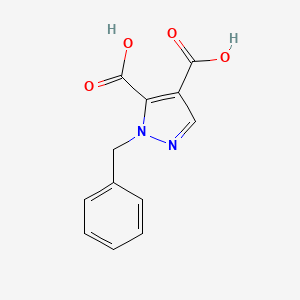
![(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11713409.png)
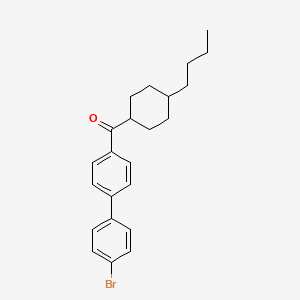
![Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11713425.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)
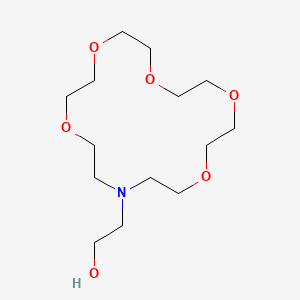
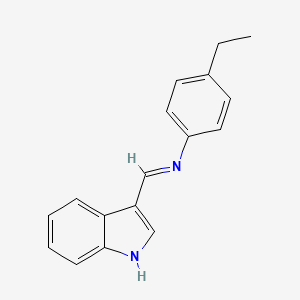
![2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11713447.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11713452.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713464.png)

